Cas no 1429419-75-9 (4-chloro-1-(2-fluoroethyl)-1H-pyrazole)
4-chloro-1-(2-fluoroethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazole
- 4-chloro-1-(2-fluoroethyl)-1H-pyrazole
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- MDL: MFCD25371345
- Inchi: 1S/C5H6ClFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2
- InChI Key: AWLMPNIRSVKMJW-UHFFFAOYSA-N
- SMILES: N1(CCF)C=C(Cl)C=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
4-chloro-1-(2-fluoroethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC411327-1g |
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole |
1429419-75-9 | 95+% | 1g |
£60.00 | 2025-02-21 | |
| Apollo Scientific | PC411327-5g |
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole |
1429419-75-9 | 95+% | 5g |
£273.00 | 2025-02-21 | |
| abcr | AB553611-250 mg |
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole; . |
1429419-75-9 | 250MG |
€195.90 | 2022-03-01 | ||
| abcr | AB553611-500 mg |
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole; . |
1429419-75-9 | 500MG |
€232.80 | 2022-03-01 | ||
| abcr | AB553611-1 g |
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole; . |
1429419-75-9 | 1g |
€257.30 | 2022-03-01 | ||
| abcr | AB553611-5 g |
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole; . |
1429419-75-9 | 5g |
€577.50 | 2022-03-01 | ||
| abcr | AB553611-10 g |
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole; . |
1429419-75-9 | 10g |
€909.90 | 2022-03-01 | ||
| Enamine | EN300-232945-0.05g |
4-chloro-1-(2-fluoroethyl)-1H-pyrazole |
1429419-75-9 | 95% | 0.05g |
$83.0 | 2024-06-19 | |
| Enamine | EN300-232945-0.1g |
4-chloro-1-(2-fluoroethyl)-1H-pyrazole |
1429419-75-9 | 95% | 0.1g |
$87.0 | 2024-06-19 | |
| Enamine | EN300-232945-0.25g |
4-chloro-1-(2-fluoroethyl)-1H-pyrazole |
1429419-75-9 | 95% | 0.25g |
$90.0 | 2024-06-19 |
4-chloro-1-(2-fluoroethyl)-1H-pyrazole Suppliers
4-chloro-1-(2-fluoroethyl)-1H-pyrazole Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 4-chloro-1-(2-fluoroethyl)-1H-pyrazole
Research Brief on 4-chloro-1-(2-fluoroethyl)-1H-pyrazole (CAS: 1429419-75-9): Recent Advances and Applications
The compound 4-chloro-1-(2-fluoroethyl)-1H-pyrazole (CAS: 1429419-75-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its chloro and fluoroethyl substituents, has demonstrated potential as a versatile building block in medicinal chemistry and drug discovery. Recent studies have explored its utility in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and radiopharmaceuticals.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole as a precursor in the synthesis of PET (positron emission tomography) tracers. The research team utilized the fluoroethyl group for 18F-labeling, enabling the development of novel imaging agents for neurological disorders. The compound's stability and reactivity profile made it particularly suitable for radiochemical modifications, with reported labeling efficiencies exceeding 85% under optimized conditions.
In parallel research, the compound has been employed as a key intermediate in the development of selective kinase inhibitors. A recent patent application (WO2023056421) describes its incorporation into pyrazole-based scaffolds targeting JAK3 kinases, showing promising results in autoimmune disease models. The chloro substituent at the 4-position was found to be crucial for maintaining the optimal binding conformation, while the fluoroethyl group enhanced metabolic stability.
Structural-activity relationship (SAR) studies have revealed that modifications to the 4-chloro-1-(2-fluoroethyl)-1H-pyrazole core can significantly influence both potency and selectivity profiles. Computational modeling approaches have predicted favorable interactions with various biological targets, particularly those containing hydrophobic pockets. These findings were corroborated by X-ray crystallography data showing the compound's binding mode in complex with target proteins.
From a synthetic chemistry perspective, recent advancements have improved the scalability and yield of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole production. A 2024 publication in Organic Process Research & Development describes a continuous flow chemistry approach that achieves >90% yield while reducing hazardous waste generation. This methodological improvement addresses previous challenges associated with the compound's industrial-scale synthesis.
Looking forward, the unique properties of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole position it as a valuable tool in multiple therapeutic areas. Ongoing research is exploring its application in covalent inhibitor design, where the chloro group serves as a potential warhead for targeted covalent modification. Additionally, its potential in CNS drug development is being investigated, leveraging the fluoroethyl moiety's ability to enhance blood-brain barrier penetration.
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